Tetrahydrogestrinone

Overview

Description

Tetrahydrogestrinone is a synthetic anabolic-androgenic steroid that was first identified in the early 2000s. It is a derivative of gestrinone and has a structure closely related to trenbolone. This compound was never marketed for medical use but gained notoriety for its illicit use in sports doping to enhance athletic performance .

Preparation Methods

Tetrahydrogestrinone is synthesized by the hydrogenation of gestrinone. The process involves the use of a catalyst, typically palladium on activated carbon, in a methanol solution. The reaction is carried out in an ice bath, and hydrogen gas is purged through the solution before adding gestrinone . This method ensures the reduction of the 17-ethynyl group to an ethyl group, resulting in the formation of this compound .

Chemical Reactions Analysis

Tetrahydrogestrinone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different metabolites, which are often analyzed in doping tests.

Reduction: The initial synthesis of this compound from gestrinone involves a reduction reaction.

Common reagents used in these reactions include hydrogen gas, palladium on activated carbon, and methanol. The major products formed from these reactions are this compound and its various metabolites .

Scientific Research Applications

Tetrahydrogestrinone has been primarily studied for its anabolic and androgenic properties. It has been shown to bind to androgen receptors with high affinity, similar to dihydrotestosterone, and promotes muscle growth and differentiation . Its use in scientific research includes:

Chemistry: Studying its synthesis and structural modifications.

Biology: Investigating its effects on androgen receptors and muscle differentiation.

Medicine: Although not used clinically, it provides insights into the development of anabolic steroids and their effects on the human body.

Industry: Its detection methods have been crucial in anti-doping efforts in sports

Mechanism of Action

Tetrahydrogestrinone exerts its effects by binding to androgen receptors with high affinity. This binding activates androgen receptor-mediated signaling pathways, leading to increased expression of myogenic determination and myosin heavy chain type II proteins. These proteins are crucial for muscle differentiation and growth . The compound also prevents the atrophy of muscle tissues in castrated male rats, indicating its potent anabolic effects .

Comparison with Similar Compounds

Tetrahydrogestrinone is similar to other anabolic-androgenic steroids such as:

Gestrinone: Its parent compound, used to treat endometriosis.

Trenbolone: A veterinary androgen with a similar structure.

Nandrolone: Another anabolic steroid with similar androgenic properties.

This compound is unique due to its high potency and specific structural modifications, such as the reduction of the 17-ethynyl group to an ethyl group .

Biological Activity

Tetrahydrogestrinone (THG) is a synthetic anabolic steroid that has garnered attention due to its potent androgenic and anabolic properties. Originally identified as a designer steroid, THG has been implicated in doping scandals in sports, leading to extensive research on its biological activity. This article provides a detailed overview of the biological activity of THG, including its mechanisms of action, comparative potency with other steroids, and relevant case studies.

THG primarily exerts its effects through binding to the androgen receptor (AR). Upon binding, THG activates AR-mediated signaling pathways, which are crucial for muscle growth and differentiation. Studies have demonstrated that THG promotes myogenesis in multipotent mesenchymal cells, specifically C3H10T1/2 cells. The compound induces the expression of myogenic markers and enhances the formation of myotubes, indicating its anabolic potential.

Key Findings:

- Binding Affinity : THG binds to AR with a dissociation constant comparable to that of dihydrotestosterone (DHT), suggesting a strong interaction with the receptor .

- Myogenic Activity : In vitro studies show that THG increases the area of myosin heavy chain type II-positive myotubes in a dose-dependent manner .

- Gene Expression : Microarray analyses reveal that THG modulates the expression of numerous genes associated with muscle growth, similar to DHT but with unique regulatory patterns .

Comparative Potency

When comparing the biological activity of THG to other anabolic steroids, several studies have quantified its potency in terms of androgenic effects:

| Steroid | EC50 (nM) | Activity |

|---|---|---|

| This compound | 0.29 | Highly potent androgen |

| Nandrolone | 0.12 | Potent androgen |

| Norbolethone | 0.30 | Potent androgen |

| 5α-Norbolethone | 0.026 | Very potent androgen |

| Gestinone | 0.59 | Moderate androgen |

| Trenbolone | 0.78 | Potent androgen |

The data indicates that THG is highly effective at activating AR compared to other known anabolic steroids, reinforcing its classification as a potent anabolic agent .

Case Studies and Clinical Relevance

The illicit use of THG has been documented in various case studies involving athletes. Its detection led to significant regulatory actions, including its classification as a controlled substance in the U.S. The following case studies illustrate the implications of THG use:

- Athlete Doping Scandal : The discovery of THG in urine samples from elite athletes prompted investigations into its effects on performance enhancement and health risks associated with long-term use.

- Health Risks : Reports indicate that users may experience adverse effects such as hormonal imbalances, liver damage, and cardiovascular issues due to the misuse of THG and similar anabolic steroids .

Properties

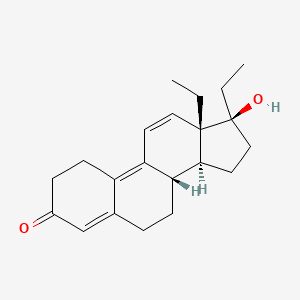

IUPAC Name |

(8S,13S,14S,17S)-13,17-diethyl-17-hydroxy-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h9,11,13,18-19,23H,3-8,10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHNQTSIKGHVBH-ANULTFPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)CC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210901 | |

| Record name | Tetrahydrogestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrogestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

618903-56-3 | |

| Record name | Tetrahydrogestrinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618903-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydrogestrinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0618903563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrahydrogestrinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06870 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tetrahydrogestrinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAHYDROGESTRINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/643MR6L9LB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tetrahydrogestrinone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004626 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.